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Compound of Interest |

Compound Name: Uridine, 3'-azido-3'-deoxy-
CAS No.: 70580-88-0
Cat. No.: B1277948
- 7

Executive Summary & Molecule Identity

3'-Azido-3'-deoxyuridine is a synthetic nucleoside analog where the hydroxyl group at the 3'-

position of the ribose sugar is replaced by an azido (

) moiety.[3][4][5][6][7] Unlike its DNA-analog counterparts (AZT, AZDU), AzU retains the 2'-
hydroxyl group, imparting distinct NMR coupling patterns and chemical reactivity.

Chemical Identity
Parameter Detail
1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-
IUPAC Name

(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Common Name

3'-Azido-3'-deoxyuridine (AzU)

CAS Number 70580-88-0

Molecular Formula

Exact Mass 269.0760
Azide (

Key Functional Groups

), Uracil Base, 2'-Hydroxyl (Ribose)
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Mass Spectrometry Analysis (ESI-MS)

Mass spectrometry confirms the molecular weight and the presence of the labile azide group.
Electrospray lonization (ESI) is preferred over EI/CI to prevent premature thermal
decomposition of the azide.

Experimental Protocol

« lonization Source: ESI (Positive and Negative modes).
e Solvent: Methanol/Water (50:50) with 0.1% Formic Acid.
e Flow Rate: 5-10 pyL/min (Direct Infusion).

o Capillary Voltage: 3.0 - 3.5 kV.

Fragmentation Pathway

The fragmentation of organic azides is dominated by the loss of molecular nitrogen (

).

e Molecular lon:

e Primary Fragmentation: Loss of

(28 Da) to form a reactive nitrene intermediate or imine, typically observed as

e Glycosidic Cleavage: Rupture of the N-glycosidic bond releases the protonated Uracil base (

113) and the sugar cation.

Fragmentation Logic Diagram

The following diagram illustrates the primary fragmentation pathways observed in ESI-MS(+).
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Figure 1: ESI-MS fragmentation pathway for 3'-azido-3'-deoxyuridine showing characteristic
nitrogen loss.[5]

NMR Spectroscopy Analysis

NMR is the definitive method for distinguishing AzU from its 2'-deoxy counterparts. The
presence of the 2'-OH group creates a specific scalar coupling network (

).

Sample Preparation[6]
e Solvent: DMSO-

iIs recommended. It prevents exchange of the hydroxyl protons (2'-OH and 5'-OH), allowing
them to be observed as doublets/triplets, which provides crucial structural information.

will exchange these protons, simplifying the spectrum but losing connectivity data.

e Concentration: 5-10 mg in 0.6 mL solvent.

N1H NMR Assignment (400 MHz, DMSO-d6)
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Shift (
Position
» Ppm)

Coupling (
Multiplicity
, H2)

Structural
Insight

Uracil H-6 7.85

Doublet (d)

Diagnostic for
Uracil/Cytosine
(vs singlet in

Thymine).

Uracil H-5 5.68

Doublet (d)

Upfield olefinic

proton.

H-1' 5.85

Doublet (d)

Anomeric proton.
Coupling
confirms 2'-
substitution

pattern.

2'-OH 54-56

Doublet (d)

Critical
Diagnostic.
Absent in
AZDU/AZT.

H-2" 43-4.4

Multiplet -

Downfield due to
OH. Coupled to
H1'and H3'".

H-3' 41-4.2

Multiplet -

Shifted by Azide
group (shielded
relative to -OH,

deshielded

relative to -H).

H-4' 3.8-3.9

Multiplet -

Furanose ring

proton.

H-5'/5" 3.5-3.7

Multiplet -

Diastereotopic
methylene

protons.
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Visible in dry

5'-OH 5.1-5.3 Triplet (t)
DMSO.

N13C NMR Assignment (100 MHz, DMSO-d6)

C-4 (Carbonyl): ~163 ppm[6][8]

e C-2 (Carbonyl): ~150 ppm[6]

e C-6 (CH): ~140 ppm[6][8]

e C-5(CH): ~102 ppm

e C-1' (Anomeric): ~88 ppm

e C-4" ~82 ppm[6][8]

e C-2".~73 ppm (Downfield due to OH)

e C-3" ~60-63 ppm (Diagnostic Azide shift; significantly upfield from C-O ~70-75 ppm).
e C-5"~60 ppm

NMR Workflow Diagram

This workflow ensures the correct differentiation of the ribo-derivative from potential deoxy-
impurities.
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Figure 2: Logic flow for spectroscopic validation of 3'-azido-3'-deoxyuridine.

Comparative Analysis (AzU vs. AZDU vs. AZT)

Drug development professionals must distinguish between these closely related analogs.

Feature AzU (This Topic)

AZDU (CS-87)

AZT (Zidovudine)

Sugar Moiety Ribose (3'-N3)

2'-Deoxyribose (3'-N3)

2'-Deoxyribose (3'-N3)

] ) ) Thymine (5-
Base Moiety Uracil Uracil )
Methyluracil)
H ( H (
2'-Position -OH
) )
Doublet ( Triplet/dd ( Triplet/dd (
H-1' NMR
Hz) Hz) Hz)
H-2' NMR ~4.3 ppm (1H) ~2.3 ppm (2H) ~2.3 ppm (2H)
Base Me-Group Absent Absent Present (~1.8 ppm)
Molecular Weight 269 253 267
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Determination of 3'-azido-2',3'-dideoxyuridine in maternal plasma, amniotic fluid, fetal and
placental tissues by high-performance liquid chromatography - PubMed
[pubmed.ncbi.nim.nih.gov]

e 2. semanticscholar.org [semanticscholar.org]
¢ 3. bocsci.com [bocsci.com]
e 4. biosynth.com [biosynth.com]

e 5.7103-27-7|1-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-
yl)-3-methylpyrimidine-2,4(1H,3H)-dione|BLD Pharm [bldpharm.com]

e 6. 2'-Deoxyuridine(951-78-0) 1H NMR [m.chemicalbook.com]

e 7. medchemexpress.com [medchemexpress.com]

e 8. 2'-Deoxyuridine(951-78-0) 1H NMR spectrum [chemicalbook.com]
¢ 9. rx.uga.edu [rx.uga.edu]

¢ To cite this document: BenchChem. [Technical Guide: Spectroscopic Analysis of 3'-Azido-3'-
deoxyuridine (AzU)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1277948#spectroscopic-analysis-nmr-ms-of-3-azido-
3-deoxyuridine]

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://rx.uga.edu/wp-content/uploads/2020/08/Prof.-Chu-CV-full-08-12-2020.pdf
https://www.sciencedirect.com/
https://pubmed.ncbi.nlm.nih.gov/
https://www.benchchem.com/product/b1277948?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/11393701/
https://pubmed.ncbi.nlm.nih.gov/11393701/
https://pubmed.ncbi.nlm.nih.gov/11393701/
https://www.semanticscholar.org/paper/An-Efficient-Synthesis-of-(AZT)-Czernecki-Val%C3%A9ry/885083b63422387d03eebfaa76dca14c23803ece
https://www.bocsci.com/product/3-azido-3-deoxyuridine-cas-70580-88-0-339245.html
https://www.biosynth.com/p/NA139017/70580-88-0-3-azido-3-deoxyuridine
https://www.bldpharm.com/products/7103-27-7.html
https://www.bldpharm.com/products/7103-27-7.html
https://m.chemicalbook.com/SpectrumEN_951-78-0_1HNMR.htm
https://www.medchemexpress.com/3-azido-3-deoxyuridine.html
https://www.chemicalbook.com/SpectrumEN_951-78-0_1HNMR.htm
https://rx.uga.edu/wp-content/uploads/2020/08/Prof.-Chu-CV-full-08-12-2020.pdf
https://www.benchchem.com/product/b1277948#spectroscopic-analysis-nmr-ms-of-3-azido-3-deoxyuridine
https://www.benchchem.com/product/b1277948#spectroscopic-analysis-nmr-ms-of-3-azido-3-deoxyuridine
https://www.benchchem.com/product/b1277948#spectroscopic-analysis-nmr-ms-of-3-azido-3-deoxyuridine
https://www.benchchem.com/product/b1277948#spectroscopic-analysis-nmr-ms-of-3-azido-3-deoxyuridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1277948?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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